molecular formula C15H10ClN3OS B4873960 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Cat. No.: B4873960
M. Wt: 315.8 g/mol
InChI Key: HQCHZJVZTOXQFP-UHFFFAOYSA-N
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Description

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 2-chlorophenyl group at the 4-position and a pyridine-4-carboxamide moiety at the 2-position.

Properties

IUPAC Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS/c16-12-4-2-1-3-11(12)13-9-21-15(18-13)19-14(20)10-5-7-17-8-6-10/h1-9H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCHZJVZTOXQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical interactions, potentially modulating enzyme activity or receptor function. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins may contribute to its biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related thiazole-carboxamide derivatives:

Compound Name Substituent on Thiazole Carboxamide Group Biological Activity Key Findings References
Target Compound 4-(2-Chlorophenyl) Pyridine-4-carboxamide Not explicitly reported Structural similarity to COX inhibitors
Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) 4-(4-Hydroxy-3-methoxyphenyl) Acetamide Non-selective COX-1/COX-2 inhibitor IC50: ~9–11 mM (anti-inflammatory activity)
Compound 6b (4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol) 2-Amino-4-phenyl None (free phenol group) Selective COX-2 inhibitor IC50: ~9–11 mM
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 4-(2-Chlorophenyl) 2-Morpholinoacetamide Not reported Purity: 95% (industrial synthesis focus)
794558-37-5 (N-[4-[(4-Methoxyphenyl)carbamoyl]phenyl]pyridine-4-carboxamide) 4-[(4-Methoxyphenyl)carbamoyl] Pyridine-4-carboxamide Not reported Structural analog with extended aromaticity

Key Structural Differences and Implications

Morpholinoacetamide () replaces pyridine-4-carboxamide, introducing a polar morpholine ring that may alter solubility and target selectivity .

Carboxamide Moieties :

  • Pyridine-4-carboxamide (target compound and 794558-37-5) provides a planar aromatic system conducive to π-π stacking in enzyme active sites, whereas acetamide (Compound 6a) lacks this feature but retains hydrogen-bonding capability .

Biological Activity Trends: COX Inhibition: Compound 6a’s non-selectivity vs. 6b’s COX-2 selectivity highlights the critical role of substituents. The target compound’s 2-chlorophenyl group may favor hydrophobic interactions similar to 6a, but its pyridine carboxamide could enhance binding specificity .

Research Findings and Mechanistic Insights

  • Enzyme Binding : Molecular docking studies of thiazole analogs (e.g., Compound 5a in ) suggest that hydrophobic interactions dominate binding to 15-LOX, while hydrogen bonds with carboxamide groups stabilize enzyme-ligand complexes .
  • Synthetic Accessibility: The target compound’s purity (95% in ’s morpholinoacetamide analog) indicates robust synthetic routes for such derivatives, though pyridine-4-carboxamide variants may require optimized coupling conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Reactant of Route 2
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N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

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